molecular formula C10H11F3N2OS B13200212 1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one

1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one

Cat. No.: B13200212
M. Wt: 264.27 g/mol
InChI Key: LWIWXEQRZHUAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H11F3N2OS and a molecular weight of 264.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiolan-1-one structure through an imino linkage. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then subjected to further functionalization to introduce the trifluoromethyl group. The final step involves the formation of the imino-thiolan-1-one structure through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imino-thiolan-1-one structure can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11F3N2OS

Molecular Weight

264.27 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]iminothiolane 1-oxide

InChI

InChI=1S/C10H11F3N2OS/c11-10(12,13)8-3-4-14-9(7-8)15-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2

InChI Key

LWIWXEQRZHUAED-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=NC=CC(=C2)C(F)(F)F)(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.